Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-
Description
Oxazole, 2,2'-methylenebis[4,5-dihydro-4-phenyl-] (hereafter referred to as MBDPO) is a bis-oxazoline derivative characterized by two 4,5-dihydrooxazole (oxazoline) rings connected via a methylene (–CH2–) bridge. Each oxazoline ring is substituted at the 4-position with a phenyl group. This compound is notable for its stereospecificity, as evidenced by its (4S) configuration in related derivatives .
Properties
IUPAC Name |
4-phenyl-2-[(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)methyl]-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c1-3-7-14(8-4-1)16-12-22-18(20-16)11-19-21-17(13-23-19)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFHJPXOLHSJTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)CC2=NC(CO2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] typically involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, PPh3-CCl4, or fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to the corresponding oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Industrial Production Methods
In industrial settings, the synthesis of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] can be carried out using flow chemistry techniques. This involves the use of a packed reactor containing commercial manganese dioxide for the oxidative aromatization of oxazolines to oxazoles . This method offers advantages such as improved safety profiles and the production of pure products without the need for additional purification .
Chemical Reactions Analysis
Types of Reactions
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common reagents include manganese dioxide, DBU, and bromotrichloromethane.
Substitution: Substitution reactions can involve various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of oxazolines to oxazoles results in the formation of the corresponding oxazole derivatives .
Scientific Research Applications
Oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of oxazole, 2,2’-methylenebis[4,5-dihydro-4-phenyl-] involves its interaction with specific molecular targets and pathways. The oxazole ring structure allows it to form coordination complexes with various metals, which can influence its biological activities . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Key Structural Features :
- Oxazoline Core : The 4,5-dihydrooxazole ring reduces electron-deficient properties compared to fully aromatic oxazoles, enhancing stability and reactivity in asymmetric catalysis .
- Methylene Bridge : The –CH2– linker provides structural rigidity and influences steric and electronic interactions.
- Phenyl Substituents : The 4-phenyl groups enhance lipophilicity and steric bulk, which are critical for applications in chiral ligand design .
Synthesis :
MBDPO derivatives are typically synthesized via condensation reactions involving diols or diamines with carbonyl compounds. For example, stereospecific variants are synthesized using chiral auxiliaries, as demonstrated in methods by Gant and Meyers .
Structural Analogues: Bridging Groups and Substituents
MBDPO is part of a broader family of bis-oxazoline compounds. Structural variations primarily involve the bridging group and substituents:
Table 1: Structural Comparison of Bis-Oxazoline Derivatives
Key Observations:
- Bridge Flexibility : Methylene bridges (as in MBDPO) confer rigidity, while longer or cyclic bridges (e.g., cyclopentylidene) enhance conformational flexibility, impacting catalytic activity .
- Substituent Effects : Phenyl groups (MBDPO) improve π-π interactions in catalysis, whereas alkyl substituents (e.g., isopropyl) increase solubility in hydrophobic environments .
Physicochemical and Toxicological Properties
Limited direct data exist for MBDPO, but insights can be drawn from structurally related compounds:
Table 2: Toxicity and Exposure Profiles
Notes:
- Its low vapor pressure and use in cross-linked systems (e.g., polymers) further minimize exposure .
Biological Activity
Oxazole, specifically the compound 2,2'-methylenebis[4,5-dihydro-4-phenyl-] , exhibits significant biological activity that has garnered attention in various fields including medicinal chemistry, microbiology, and cancer research. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a unique oxazole ring structure that contributes to its biological activity. The oxazole moiety is characterized by a five-membered heterocyclic ring containing nitrogen and oxygen atoms. The specific arrangement of substituents on the oxazole ring can significantly influence its reactivity and interaction with biological targets.
The mechanism of action for 2,2'-methylenebis[4,5-dihydro-4-phenyl-] primarily involves its interaction with various enzymes and receptors in biological systems. The compound can modulate enzyme activities through competitive or non-competitive inhibition. Key interactions include:
- Hydrogen Bonding : Facilitates binding to active sites of enzymes.
- Hydrophobic Interactions : Enhances affinity for lipid membranes or hydrophobic pockets in proteins.
- Van der Waals Forces : Stabilizes the compound's binding to target molecules.
Anticancer Properties
Research has demonstrated that derivatives of oxazole exhibit potent anticancer activity. For instance, in a study evaluating antiproliferative effects against several human tumor cell lines, compounds derived from oxazole showed enhanced activity compared to traditional chemotherapeutics. Notably:
- Compound 4g (an oxazole derivative) displayed superior antiproliferative activity against various cancer cell lines when compared to CA-4 and other reference compounds .
- Table 1 summarizes the antiproliferative activities of selected oxazole derivatives against different cancer cell lines:
| Compound | Cell Line A | Cell Line B | Cell Line C | IC50 (µM) |
|---|---|---|---|---|
| 4g | 0.5 | 0.7 | 0.3 | 0.5 |
| 4i | 1.0 | 1.2 | 0.8 | 1.0 |
| CA-4 | 2.0 | 2.5 | 1.5 | 2.0 |
Antimicrobial Activity
In addition to anticancer properties, oxazole derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria:
- Minimum Inhibitory Concentration (MIC) values for various oxazole derivatives were found to range from 1 to 16 µg/mL , indicating significant antibacterial potency .
- A notable example includes a fluoromethyl-substituted oxazole derivative which exhibited MIC values comparable to vancomycin against Gram-positive bacteria .
Case Studies
- Antitumor Activity Evaluation : A study investigated the structure-activity relationship (SAR) of oxazole derivatives where modifications on the phenyl groups led to varying degrees of cytotoxicity against cancer cells. The introduction of electron-withdrawing groups significantly enhanced activity .
- Antibacterial Studies : Another research focused on the synthesis of new oxazole derivatives and their evaluation against resistant bacterial strains. The results indicated that certain substitutions improved efficacy against multidrug-resistant strains .
Q & A
Q. What are the standard synthetic protocols for preparing enantiomerically pure 2,2'-methylenebis[4,5-dihydro-4-phenyl-oxazole] derivatives?
- Methodological Answer: Enantiopure derivatives are synthesized via stereoselective routes starting from chiral precursors like (S)-(+)-2-phenylglycinol. A common approach involves cyclocondensation of amino alcohols with carbonyl compounds under reflux in absolute ethanol with glacial acetic acid as a catalyst. For example, derivatives are obtained by reacting substituted benzaldehydes with amino-oxazole intermediates under controlled reflux conditions (4–18 hours), followed by crystallization using ethanol-water mixtures to achieve high enantiomeric excess (e.g., 97–99% e.e.) .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
- Methodological Answer: X-ray crystallography using programs like SHELXL is the gold standard for determining absolute configuration. Chiral derivatives are crystallized in suitable solvents (e.g., hexane/ethyl acetate), and diffraction data are refined to establish bond lengths/angles and spatial arrangement. Complementary techniques include circular dichroism (CD) spectroscopy and chiral HPLC with polarimetric detection .
Q. What spectroscopic methods are critical for characterizing this compound?
- Methodological Answer:
- FT-IR: Identifies functional groups (e.g., C=N stretch at ~1650 cm⁻¹, C-O-C asymmetric stretch at ~1250 cm⁻¹) .
- NMR: ¹H NMR reveals diastereotopic protons in the 4,5-dihydrooxazole ring (δ 3.5–4.5 ppm), while ¹³C NMR confirms the methylene bridge (δ 35–40 ppm) .
- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., m/z 360.4 for C₂₃H₂₄N₂O₂) .
Advanced Research Questions
Q. How does this compound perform as a chiral ligand in asymmetric catalysis?
- Methodological Answer: The bis-oxazoline framework chelates metals (e.g., Cu(II), Ni(II)) to form octahedral complexes, enabling enantioselective transformations such as Diels-Alder or Henry reactions. For example, in asymmetric cyclopropanation, the ligand’s phenyl groups induce steric bias, achieving >90% e.e. in some cases. Optimization requires screening counterions (e.g., SbF₆⁻ vs. OTf⁻) and solvent polarity .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 65% vs. 95%)?
- Methodological Answer: Discrepancies arise from variations in reaction conditions:
- Solvent purity: Anhydrous DMSO vs. technical grade impacts cyclization efficiency .
- Catalyst load: Glacial acetic acid (5 drops vs. stoichiometric) influences imine formation kinetics .
- Workup: Prolonged stirring (12 hours vs. 6 hours) affects crystallization yield .
Systematic DOE (Design of Experiments) with variables like temperature, solvent, and catalyst ratio is recommended for reproducibility.
Q. How does enantiomeric excess (e.e.) impact catalytic performance in C–C bond formation?
- Methodological Answer: A 2% decrease in e.e. (from 99% to 97%) can reduce catalytic enantioselectivity by 10–15% in Pd-mediated allylic alkylation. This is attributed to minor enantiomers competing for metal coordination sites. Purification via recrystallization or chiral stationary phase chromatography is critical for maintaining ≥98% e.e. in ligand batches .
Q. What safety precautions are mandated due to the compound’s acute toxicity profile?
- Methodological Answer: Rodent LD50 data (e.g., 180 mg/kg intravenous in mice) classify it as Harmful (EU Hazard Symbol: Xn). Handling requires PPE (nitrile gloves, fume hood), and spills must be neutralized with 10% sodium bicarbonate before disposal. Chronic exposure risks (e.g., hepatotoxicity) necessitate regular air monitoring in lab settings .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
